molecular formula C11H10N2O4 B2809851 3-Ethyl-5-nitro-1H-indole-2-carboxylic acid CAS No. 446830-63-3

3-Ethyl-5-nitro-1H-indole-2-carboxylic acid

Cat. No. B2809851
M. Wt: 234.211
InChI Key: OEEFADFZZDUNDL-UHFFFAOYSA-N
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Description

Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years due to their biologically active properties . “3-Ethyl-5-nitro-1H-indole-2-carboxylic acid” is a derivative of indole .

Scientific Research Applications

Barton–Zard Reaction and Synthesis of Pyrrolo[2,3-b]indole

Pelkey, Chang, and Gribble (1996) explored the Barton–Zard pyrrole synthesis, producing ethyl 8-(phenylsulfonyl)-1,8-dihydropyrrolo[2,3-b]indole-2-carboxylate, showcasing the application of 3-Ethyl-5-nitro-1H-indole-2-carboxylic acid derivatives in synthesizing complex organic structures (Pelkey et al., 1996).

Catalytic Hydrogenation in Derivative Synthesis

Baxter and Swan (1967) demonstrated the catalytic hydrogenation of derivatives of 2-nitrophenylpyruvic acid to yield indole-2-carboxylic acid and 1-hydroxylindole-2-carboxylic acid, highlighting the precursor role of 3-Ethyl-5-nitro-1H-indole-2-carboxylic acid in the formation of these compounds (Baxter & Swan, 1967).

Novel Synthesis of Indole-2-Carboxamides

Bratton, Roth, Trivedi, and Unangst (2000) described the synthesis of novel 3,5-substituted-indole-2-carboxamides, using a 5-nitro-indole-2-carboxylate as an intermediate. This indicates the utility of 3-Ethyl-5-nitro-1H-indole-2-carboxylic acid in synthesizing pharmacologically relevant structures (Bratton et al., 2000).

Corrosion Inhibition in Sea Water

Ahmed (2018) conducted research on Schiff base derivatives linked to a 5-Nitro isatin moiety, starting from 5-Nitro-3-(Ethyl imino acetate)-2-oxo indol. This research is indicative of the application of 3-Ethyl-5-nitro-1H-indole-2-carboxylic acid in corrosion inhibition, an important field in material science (Ahmed, 2018).

Generation of Ethyl 2-(3-indolyl)-3-nitroalkanoates

Ballini, Gabrielli, Palmieri, and Petrini (2008) highlighted the production of ethyl 2-(3-indolyl)-3-nitroalkanoates from ethyl 3-nitro-2-alkenoates and indoles. This indicates a method for generating compounds related to 3-Ethyl-5-nitro-1H-indole-2-carboxylic acid and their potential applications in organic synthesis (Ballini et al., 2008).

properties

IUPAC Name

3-ethyl-5-nitro-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c1-2-7-8-5-6(13(16)17)3-4-9(8)12-10(7)11(14)15/h3-5,12H,2H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEEFADFZZDUNDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NC2=C1C=C(C=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-5-nitro-1H-indole-2-carboxylic acid

Citations

For This Compound
2
Citations
PM Kulkarni, AR Kulkarni, A Korde… - Journal of medicinal …, 2016 - ACS Publications
Undesirable side effects associated with orthosteric agonists/antagonists of cannabinoid 1 receptor (CB1R), a tractable target for treating several pathologies affecting humans, have …
Number of citations: 64 pubs.acs.org
AR Kulkarni - 2012 - repository.library.northeastern.edu
The endocannabinoid system (ECS) is comprised of two well-characterized cannabinoid receptors (CB1 and CB2), endogenous cannabinoids (endocannabinoids) and several …

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